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molecular formula C6H9ClO4S B8643115 [(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid CAS No. 116077-17-9

[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid

Cat. No. B8643115
M. Wt: 212.65 g/mol
InChI Key: BHRNFVHLYLSYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04523012

Procedure details

Under stirring there were added 0.063 gram (1.58 mmoles) of sodium hydroxide in 0.32 ml water to 1.00 gram (10.9 mmoles) of mercaptoacetic acid and 1.31 grams (10.9 mmoles) of 2-chloroacrylic acid methyl ester. Stirring was carried out subsequently for 24 hours at 10° C. After acidification of the reaction mixture with dilute hydrochloric acid the working up was carried out by extracting three times with diethyl ether, drying the combined ether phases with water free sodium sulfate and removal of the ether. There were obtained 2.00 grams (86% of theory) of 2-chloro-3-carboxymethylmercapto-propionic acid methyl ester as a colorless viscous oil.
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[SH:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][O:9][C:10](=[O:14])[C:11]([Cl:13])=[CH2:12].Cl>O>[CH3:8][O:9][C:10](=[O:14])[CH:11]([Cl:13])[CH2:12][S:3][CH2:4][C:5]([OH:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.063 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
1.31 g
Type
reactant
Smiles
COC(C(=C)Cl)=O
Name
Quantity
0.32 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Under stirring there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
by extracting three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the combined ether phases
CUSTOM
Type
CUSTOM
Details
with water free sodium sulfate and removal of the ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C(CSCC(=O)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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